molecular formula C11H20N2O4S B8049365 Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide

Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide

Cat. No.: B8049365
M. Wt: 276.35 g/mol
InChI Key: HJKXBWRMXXDERA-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of heterocyclic compounds and features a spirocyclic framework, which is a fusion of two rings sharing a single atom. The presence of sulfur and nitrogen atoms in its structure makes it a unique and valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of appropriate precursors, such as amino acids or thioethers, under specific reaction conditions. The use of protecting groups, such as tert-butoxycarbonyl (Boc), is often necessary to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used for oxidation reactions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction processes.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions involving tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions can lead to the formation of amines or alcohols.

Scientific Research Applications

This compound has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound's unique structure makes it a valuable tool in biological studies, such as probing enzyme mechanisms or studying protein interactions.

Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide exerts its effects involves its interaction with specific molecular targets and pathways. The presence of functional groups such as amino and carboxylate allows it to engage in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to its biological effects.

Comparison with Similar Compounds

  • Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide: This compound is structurally similar but features a hydroxyl group instead of an amino group.

  • Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide: This compound has a different oxidation state on the sulfur atom.

Uniqueness: Tert-butyl 8-amino-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide stands out due to its specific combination of functional groups and its ability to participate in diverse chemical reactions. Its unique structure and reactivity profile make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 8-amino-6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-5-11(6-13)7-18(15,16)4-8(11)12/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKXBWRMXXDERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453315-64-4
Record name 1453315-64-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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